Cas no 92611-10-4 (Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester)

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester structure
92611-10-4 structure
Product Name:Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester
CAS No:92611-10-4
Molecular Formula:C13H31N2OP
Molecular Weight:262.371804475784
CID:813031
PubChem ID:24864467

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Properties

Names and Identifiers

    • Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester
    • METHYL N,N,N',N'-TETRAISOPROPYLPHOSPHORODIAMIDITE
    • N-[[di(propan-2-yl)amino]-methoxyphosphanyl]-N-propan-2-ylpropan-2-amine
    • methoxy N,N,N',N'-tetraisopropylphosphordiamidite
    • methyl N,N,N',N'-tetraisopropylphosphordiamidite
    • Methyl N,N,N′,N′-tetraisopropylphosphorodiaMidite
    • methyl tetraisopropylphosphorodiamidite
    • Bis(diisopropylamino)methoxyphosphine
    • Bis(diisopropylamino)methoxyphosphine;
    • Methyl N,N,N′,N′-tetrakis(1-methylethyl)phosphorodiamidite (ACI)
    • Phosphorodiamidous acid, tetrakis(1-methylethyl)-, methyl ester (9CI)
    • Methyl N,N,N′,N′-tetraisopropylphosphordiamidite
    • 92611-10-4
    • SCHEMBL631105
    • AKOS024375420
    • G78188
    • DTXSID40352994
    • Methyl N,N,N,N-tetraisopropylphosphorodiaMidite
    • bis(diisopropylamino) methoxyphosphine
    • Phosphorodiamidous acid, tetrakis(1-methylethyl)-, methyl ester
    • [(DIISOPROPYLAMINO)(METHOXY)PHOSPHANYL]DIISOPROPYLAMINE
    • Methyl N,N,N inverted exclamation marka,N inverted exclamation marka-tetraisopropylphosphorodiamidite
    • DB-009762
    • starbld0015074
    • Methyl N,N,N',N'-tetraisopropylphosphorodiamidite, 97%
    • N,N,N',N'-Tetraisopropyl-1-methoxyphosphanediamine
    • MDL: MFCD00451020
    • InChIKey: YFYBXOIQXOOUCI-UHFFFAOYSA-N
    • Inchi: 1S/C13H31N2OP/c1-10(2)14(11(3)4)17(16-9)15(12(5)6)13(7)8/h10-13H,1-9H3
    • SMILES: O(C)P(N(C(C)C)C(C)C)N(C(C)C)C(C)C

Computed Properties

  • Exact Mass: 278.21200
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 7
  • Monoisotopic Mass: 262.21740061g/mol
  • Heavy Atom Count: 17
  • Complexity: 172
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 3.6
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 15.7Ų

Experimental Properties

  • LogP: 3.97850
  • PSA: 42.59000
  • Refractive Index: n20/D 1.461(lit.)
  • Boiling Point: 74-75 °C/0.45 mmHg(lit.)
  • Flash Point: Fahrenheit: 188.6 ° f < br / > Celsius: 87 ° C < br / >
  • Color/Form: liquid
  • Density: 0.915 g/mL at 25 °C(lit.)

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Security Information

  • Symbol: GHS07
  • WGK Germany:3
  • Safety Instruction: 7-26-36
  • Risk Phrases:R14; R36/37/38
  • Dangerous goods sign: Xi
  • Hazardous Material transportation number:NA 1993 / PGIII
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Risk Phrases: 14-36/37/38
  • Signal Word:Warning
  • FLUKA BRAND F CODES:10

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Customs Data

  • HS CODE:2929909090
  • Customs Data:

    China Customs Code:

    2929909090

    Overview:

    2929909090 Other nitrogenous compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2929909090 other compounds with other nitrogen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003SHS-5g
Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite
92611-10-4 98%
5g
$113.00 2024-04-20
A2B Chem LLC
AB76096-5g
Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite
92611-10-4 98%
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$145.00 2024-07-18
Aaron
AR003SQ4-5g
Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite
92611-10-4 96%
5g
$100.00 2025-02-12
SHENG KE LU SI SHENG WU JI SHU
sc-235832-5 g
Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite,
92611-10-4
5g
¥1,091.00 2023-07-10
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
602067-100mg
Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester
92611-10-4 99%
100mg
¥0.0 2023-07-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
392561-5G
Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester
92611-10-4
5g
¥1181.16 2023-12-07

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Diethyl ether ;  0 °C; 3 h, 0 °C
Reference
Switching lysophosphatidylserine G protein-coupled receptor agonists to antagonists by acylation of the hydrophilic serine amine
Sayama, Misa; Uwamizu, Akiharu; Ikubo, Masaya; Chen, Luying; Yan, Ge; et al, Journal of Medicinal Chemistry, 2021, 64(14), 10059-10101

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C
Reference
Preparation of lysophosphatidylthreonine and their derivatives having activity of promoting degranulation of mast cells
, Japan, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Phosphorus trichloride ;  20 - 30 °C
1.2 Solvents: Diethyl ether ;  0 °C; overnight, 0 °C → rt
Reference
Preparation of nucleoside cyclic phosphates as antiviral agents
, United States, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Diethyl ether ;  0 °C; overnight, rt
Reference
Preparation of cyclic nucleotide analogs as antiviral, antitumor, and parasiticide agents
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Chloroform ;  10 min, rt
Reference
Coupling of 1-Chloro-N,N-diisopropylphosphanamine-Based Reagents with Alcohols and Thiosulfonates: A Precise Construction of O-P(O)-S Bonds
Hussain, Feroze; Dar, Tariq Ahmad; Ahmed, Qazi Naveed, Organic Letters, 2022, 24(29), 5324-5328

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Diethyl ether ;  0 °C; 14 h, rt
Reference
Cytotoxic and mutagenic properties of alkyl phosphotriester lesions in Escherichia coli cells
Wu, Jiabin; Wang, Pengcheng; Wang, Yinsheng, Nucleic Acids Research, 2018, 46(8), 4013-4021

Synthetic Circuit 7

Reaction Conditions
Reference
Hybridization of phosphate-methylated DNA and natural oligonucleotides. Implications for protein-induced DNA duplex destabilization
Van Genderen, Marcel H. P.; Kook, Leo H.; Buck, Henk M., Recueil des Travaux Chimiques des Pays-Bas, 1989, 108(1), 28-35

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
Synthesis of phosphate-methylated DNA fragments using 9-fluorenylmethoxycarbonyl as transient base protecting group
Koole, Leo H.; Moody, Harold M.; Broeders, Niek L. H. L.; Quaedflieg, Peter J. L. M.; Kuijpers, Will H. A.; et al, Journal of Organic Chemistry, 1989, 54(7), 1657-64

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Diethyl ether
Reference
New approach to the synthesis of deoxyribonucleoside phosphoramidite derivatives
Hamamoto, Shoji; Takaku, Hiroshi, Chemistry Letters, 1986, (8), 1401-4

Synthetic Circuit 10

Reaction Conditions
Reference
Conceptual basis of the selective activation of bis(dialkylamino)methoxyphosphines by weak acids and its application toward the preparation of deoxynucleoside phosphoramidites in situ
Moore, Michael F.; Beaucage, Serge L., Journal of Organic Chemistry, 1985, 50(12), 2019-25

Synthetic Circuit 11

Reaction Conditions
Reference
Process for manufacturing purified phosphorodiamidite
, World Intellectual Property Organization, , ,

Synthetic Circuit 12

Reaction Conditions
Reference
Chemical synthesis of deoxyoligonucleotides by the phosphoramidite method
Caruthers, M. H.; Barone, A. D.; Beaucage, S. L.; Dodds, D. R.; Fisher, E. F.; et al, Methods in Enzymology, 1987, 154, 287-313

Synthetic Circuit 13

Reaction Conditions
Reference
Method for synthesizing deoxyoligonucleotides
, World Intellectual Property Organization, , ,

Synthetic Circuit 14

Reaction Conditions
Reference
Nucleoside phosphoramidite intermediates
, World Intellectual Property Organization, , ,

Synthetic Circuit 15

Reaction Conditions
Reference
In situ activation of bisdialkylaminophosphines - a new method for synthesizing deoxyoligonucleotides on polymer supports
Barone, A. D.; Tang, J. Y.; Caruthers, M. H., Nucleic Acids Research, 1984, 12(10), 4051-61

Synthetic Circuit 16

Reaction Conditions
Reference
Bis-(N,N-dialkylamino)alkoxyphosphines as a new class of phosphite coupling agent for the synthesis of oligonucleotides
Lee, Hyun Jae; Moon, Sung Hwan, Chemistry Letters, 1984, (7), 1229-32

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Raw materials

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Preparation Products

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Suppliers

J&K Scientific
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(CAS:92611-10-4)
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Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:92611-10-4)
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